5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
CAS No.: 1209492-73-8
Cat. No.: VC2950030
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid - 1209492-73-8](/images/structure/VC2950030.png)
Specification
CAS No. | 1209492-73-8 |
---|---|
Molecular Formula | C12H17N3O4 |
Molecular Weight | 267.28 g/mol |
IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-9(13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17) |
Standard InChI Key | QIUBDRRELVWSKR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C(=O)O)C1 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C(=O)O)C1 |
Introduction
Chemical Identity and Nomenclature
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is primarily identified by its CAS registry number 1209492-73-8 . The compound has several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural interpretations. These synonyms include the IUPAC systematic name "5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid" .
Nomenclature and Identifiers
The compound's nomenclature reflects its complex heterocyclic structure with specific functional groups. Various identifiers are used across different chemical databases and suppliers:
Identifier Type | Value |
---|---|
CAS Number | 1209492-73-8 |
Molecular Formula | C₁₂H₁₇N₃O₄ |
Molecular Weight | 267.28 g/mol |
InChI | InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-9(13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17) |
InChI Key | QIUBDRRELVWSKR-UHFFFAOYSA-N |
MDL Number | MFCD16987654 |
Structural Features and Chemical Properties
The molecular architecture of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid consists of a fused bicyclic system containing a partially saturated pyrazine ring and a pyrazole moiety, with specific functional groups attached at the 2 and 5 positions.
Structural Composition
The compound contains a tetrahydropyrazolo[1,5-a]pyrazine core structure, consisting of a fused ring system. The key structural features include:
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A pyrazole ring fused with a partially saturated pyrazine ring
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A tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 5
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A carboxylic acid functional group at position 2
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A total of three nitrogen atoms within the heterocyclic system
The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, which is particularly important in synthetic applications where controlled deprotection might be required .
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in different environments and applications:
These properties suggest moderate lipophilicity and good potential for hydrogen bonding, characteristics that are relevant for drug-like molecules and their interactions with biological systems.
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral, Category 4 |
H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3, Respiratory tract irritation |
The GHS pictogram associated with this compound is GHS07 (exclamation mark), indicating acute toxicity (harmful), irritant, and less severe health hazards. The signal word for this compound is "Warning" .
Precautionary Statement Code | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink, or smoke when using this product |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
These precautionary measures emphasize the importance of proper handling, storage, and disposal procedures to minimize risks .
Parameter | Recommendation |
---|---|
Temperature | Room temperature or 4°C (refrigerated) |
Container | Sealed, airtight container |
Environment | Dry, well-ventilated area |
Light Exposure | Protect from direct light |
Incompatibilities | Store away from strong oxidizing agents |
These storage conditions are designed to prevent degradation and maintain the chemical integrity of the compound .
Applications in Chemical Research and Synthesis
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several potential applications in chemical research and synthesis, particularly in medicinal chemistry and drug development.
Role as a Building Block
The compound serves as an important heterocyclic building block in organic synthesis . The tetrahydropyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in various bioactive compounds. The presence of the Boc protecting group makes it particularly useful in multistep syntheses, allowing for:
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Controlled deprotection under acidic conditions
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Selective modification of other functional groups while the nitrogen remains protected
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Sequential transformation in complex molecule synthesis
The carboxylic acid functional group provides a versatile handle for further derivatization, including:
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Esterification reactions
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Amide coupling
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Reduction to alcohols
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Conversion to other functional groups via standard carboxylic acid transformations
Synthetic Pathways and Chemical Reactivity
Reactivity Profile
The compound's reactivity is governed by its functional groups and heterocyclic structure:
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Carboxylic Acid Functionality:
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Undergoes typical carboxylic acid reactions including esterification, amide formation, and reduction
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Potential for activation with coupling reagents for further transformations
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Boc-Protected Nitrogen:
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Susceptible to acid-catalyzed deprotection (typically using TFA or HCl)
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The free nitrogen can then undergo further functionalization
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Heterocyclic Core:
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The aromatic pyrazole ring exhibits reactivity characteristic of electron-rich heterocycles
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The partially saturated pyrazine component provides conformational flexibility
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Related Compounds and Structural Analogs
Several structural analogs of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid have been reported, differing in substitution patterns or core structure modifications.
Structural Variants
Notable structural variants include:
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5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid:
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An isomer with the carboxylic acid at the 3-position instead of the 2-position
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Exhibits similar physicochemical properties but potentially different biological activity profile
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5-(tert-Butoxycarbonyl)-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 2171296-03-8):
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4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:
These structural variants demonstrate the versatility of the core scaffold and the potential for developing a series of related compounds with modified properties.
Supplier | Catalog Number | Purity | Package Size |
---|---|---|---|
Sigma-Aldrich/BLD Pharmatech | BL3H160C0A30 | Not specified | Various |
Sigma-Aldrich/Ambeed | AMBH97F0678F-100MG | Not specified | 100 mg |
Calpaclab | ALA-T627381-100mg | ≥97% | 100 mg |
ChemScene | CS-B1016 | 98% | Not specified |
These commercial offerings typically target research applications in organic synthesis, medicinal chemistry, and drug discovery .
Quality Specifications
Commercially available samples of the compound typically meet the following quality criteria:
Parameter | Specification |
---|---|
Purity | ≥97-98% |
Form | Solid |
Analysis Method | HPLC, NMR, or LC-MS |
Impurity Profile | Specified on Certificate of Analysis (CoA) |
These specifications ensure the reliability and reproducibility of research results when using the compound .
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